molecular formula C23H22N2O B5839197 N-[2-(PYRROLIDIN-1-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-[2-(PYRROLIDIN-1-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B5839197
M. Wt: 342.4 g/mol
InChI Key: MAYHIAJAPLUCJL-UHFFFAOYSA-N
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Description

N-[2-(PYRROLIDIN-1-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a compound that features a pyrrolidine ring attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(PYRROLIDIN-1-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the formation of the pyrrolidine ring followed by its attachment to the biphenyl structure. One common method involves the reaction of 2-bromo-N-(2-bromophenyl)acetamide with pyrrolidine under basic conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(PYRROLIDIN-1-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.

    Reduction: The biphenyl structure can be reduced under catalytic hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Pyrrolidinone derivatives.

    Reduction: Reduced biphenyl compounds.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

N-[2-(PYRROLIDIN-1-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(PYRROLIDIN-1-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The pyrrolidine ring can interact with receptor sites, potentially modulating their activity. The biphenyl structure may contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenylphenyl)pyrrolidine-1-carboxamide
  • N-(2-(Pyrrolidin-1-yl)phenyl)benzamide
  • N-(2-(Pyrrolidin-1-yl)phenyl)-4-methylbenzamide

Uniqueness

N-[2-(PYRROLIDIN-1-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific combination of a pyrrolidine ring and a biphenyl structure. This combination imparts distinct physicochemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

IUPAC Name

4-phenyl-N-(2-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c26-23(20-14-12-19(13-15-20)18-8-2-1-3-9-18)24-21-10-4-5-11-22(21)25-16-6-7-17-25/h1-5,8-15H,6-7,16-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYHIAJAPLUCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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